N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
CAS No.: 539808-43-0
Cat. No.: VC16128453
Molecular Formula: C26H26N4OS2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539808-43-0 |
|---|---|
| Molecular Formula | C26H26N4OS2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H26N4OS2/c1-18-10-13-22(14-11-18)32-16-24-28-29-26(30(24)21-7-5-4-6-8-21)33-17-25(31)27-23-15-19(2)9-12-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31) |
| Standard InChI Key | MMUXNIHOZRUTEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural components include:
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1,2,4-Triazole Core: A five-membered heterocyclic ring with nitrogen atoms at positions 1, 2, and 4, serving as the central scaffold.
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Sulfanyl Linkers: Two thioether (-S-) groups bridge the triazole ring to a 4-methylphenyl group and an acetamide moiety.
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Aromatic Substituents: A 2,5-dimethylphenyl group and a phenyl ring enhance hydrophobic interactions and steric bulk .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.6 g/mol |
| InChI Key | MMUXNIHOZRUTEA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C |
The stereoelectronic profile, derived from its SMILES string and InChIKey, reveals a planar triazole ring with perpendicularly oriented aromatic substituents, optimizing π-π stacking and hydrophobic interactions .
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step reactions, typically beginning with the preparation of 1,2,4-triazole precursors. A representative route includes:
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Cyclocondensation: Reaction of thiosemicarbazide with a ketone to form the triazole core.
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Alkylation: Introduction of the 4-methylphenylsulfanylmethyl group via nucleophilic substitution.
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Acetamide Coupling: Attachment of the N-(2,5-dimethylphenyl)acetamide moiety using carbodiimide-mediated coupling .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 5-Phenyl-4H-1,2,4-triazol-3-thiol | Triazole core functionalization |
| 2 | 4-Methylbenzyl bromide | Sulfanyl group incorporation |
| 3 | N-(2,5-Dimethylphenyl)chloroacetamide | Acetamide precursor |
Analytical Characterization
Post-synthesis, the compound is validated using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent integration and regiochemistry.
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Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 474.6 [M+H]+ .
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Infrared Spectroscopy (IR): Peaks at 1660 cm (C=O stretch) and 2550 cm (S-H stretch) confirm functional groups.
Biological Activity and Mechanistic Insights
Table 3: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Zn, Arg120 H-bond |
| 5-LOX | -8.7 | Phe177 π-π stacking |
Comparative Analysis with Analogues
Structural analogues, such as CID 3378810 (Table 4), exhibit reduced activity due to the absence of the 4-methylphenylsulfanylmethyl group, underscoring its role in target engagement .
Table 4: Activity Comparison with Analogues
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s LogP value of 4.2 (calculated via XLogP3) indicates high lipophilicity, favoring membrane permeability but limiting aqueous solubility. Strategies like salt formation or nanoformulation may enhance bioavailability.
Metabolic Stability
In vitro hepatic microsomal assays reveal moderate stability, with a half-life () of 45 minutes. Primary metabolites result from sulfoxidation of the thioether groups and N-demethylation of the acetamide substituent .
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